

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one solubility profile

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Compound of Interest

Compound Name: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

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An In-depth Technical Guide on the Solubility Profile of **6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one**

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility profile of **6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the existing information and furnishes a comprehensive experimental protocol for the systematic determination of its solubility. Furthermore, it explores the potential biological relevance of this compound by illustrating key signaling pathways in which carbazole derivatives are known to be active.

Physicochemical Properties

Basic physicochemical properties of **6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one** are essential for understanding its solubility characteristics.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ NO	[1] [2]
Molecular Weight	199.25 g/mol	[1] [2]
CAS Number	3449-48-7	[1] [2]
Appearance	Solid	[2]

Solubility Profile

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/100 mL) for **6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one** in a broad range of common organic solvents. However, the following information has been gathered:

Quantitative Solubility Data

The available quantitative data is limited to a computationally predicted value for water solubility.

Solvent	Parameter	Value	Method	Source
Water	log ₁₀ WS (mol/L)	-4.33	Calculated (Crippen Method)	[3]

Qualitative Solubility Information

Qualitative insights into the solubility of **6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one** can be inferred from synthesis and purification procedures mentioned in the literature. The solubility of a structurally related compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, also provides an indication of suitable solvent classes.

Solvent/Solvent System	Observation	Implication	Source
Ethanol	Used for recrystallization of a derivative.	Soluble, particularly at elevated temperatures.	[4][5]
Pyridine	Used as a reaction solvent for a derivative.	Likely soluble.	[4][5]
Petroleum Ether / Ethyl Acetate	Used as an eluent for column chromatography.	Implies some solubility, likely higher in ethyl acetate.	[6]
Acetone	Mentioned in the context of solubility data for the compound.	Soluble.	[3]
Dimethyl Sulfoxide (DMSO)	A related chloro-derivative is soluble.	Expected to be a good solvent.	[7]
Methanol	Used as a co-solvent in the synthesis of related compounds.	Likely soluble.	[6]

Experimental Protocol for Solubility Determination

The following is a standard and robust gravimetric method for determining the solubility of a solid compound like **6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one** in various solvents.

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specified temperature.

Materials:

- **6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one** (solid)
- Selected solvents (analytical grade)

- Scintillation vials or glass test tubes with screw caps
- Thermostatically controlled shaker or incubator
- Analytical balance (readable to at least 0.1 mg)
- Filtration apparatus (e.g., syringe filters with low binding membrane, 0.22 µm)
- Volumetric flasks and pipettes
- Evaporating dish or pre-weighed vials

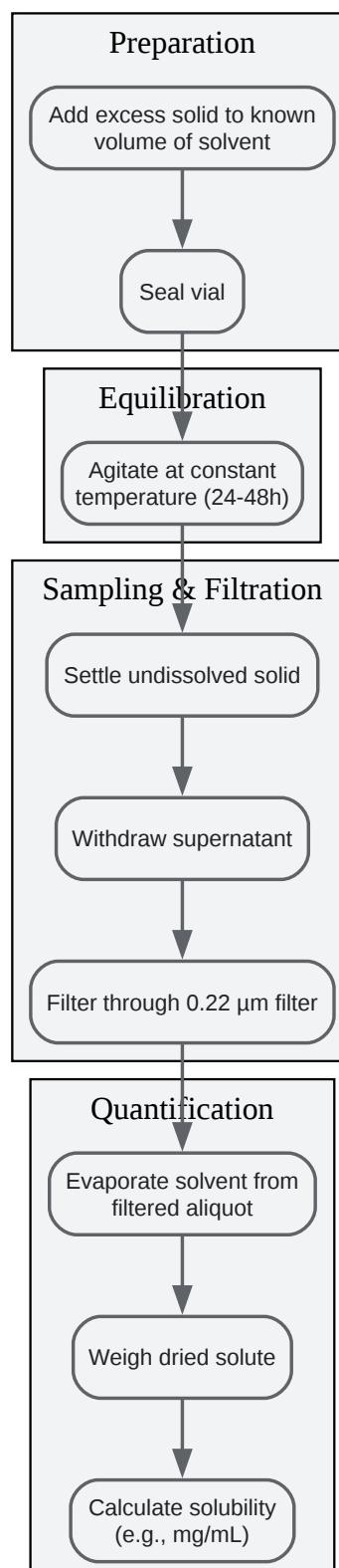
Procedure:

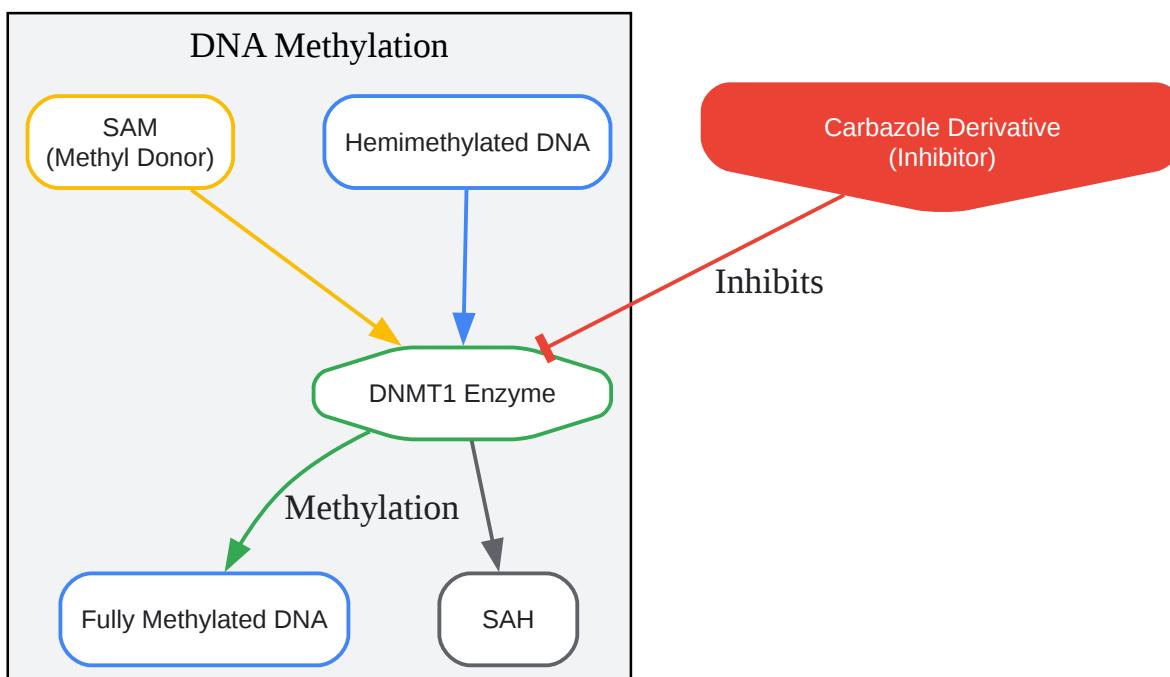
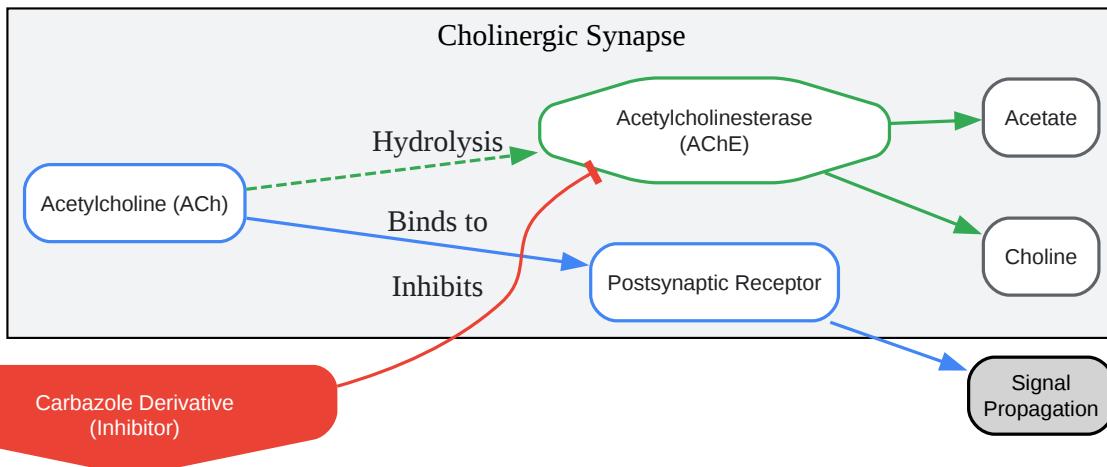
- Preparation of Saturated Solution:
 - Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An excess is ensured when undissolved solid remains visible.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.
- Sample Collection and Filtration:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pipette.
 - Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

- Solvent Evaporation:
 - Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
- Quantification:
 - Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.
 - Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.
 - The solubility can then be expressed in terms of mg/mL or g/100 mL.
- Data Analysis:
 - Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
 - Calculate the mean solubility and the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.





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